Lalistat 1

Description

Properties

IUPAC Name |

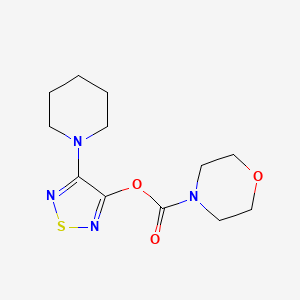

(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3S/c17-12(16-6-8-18-9-7-16)19-11-10(13-20-14-11)15-4-2-1-3-5-15/h1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWUWPUYJUOUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NSN=C2OC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Lalistat 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lalistat 1 is a potent, selective, and competitive inhibitor of lysosomal acid lipase (LAL), a critical enzyme in cellular lipid metabolism. This document provides an in-depth technical overview of the core mechanism of action of this compound, including its on-target and off-target effects. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Core Mechanism of Action: Potent and Selective Inhibition of Lysosomal Acid Lipase (LAL)

This compound is a thiadiazole carbamate that acts as a potent and selective inhibitor of lysosomal acid lipase (LAL).[1][2] LAL is the primary enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the acidic environment of the lysosome.[3] The inhibition of LAL by this compound is competitive and occurs with a half-maximal inhibitory concentration (IC50) of 68 nM for purified human LAL.[2][4] This inhibition blocks the breakdown of lipids, leading to their accumulation within the lysosome.

On-Target Effects

The primary pharmacological effect of this compound is the disruption of LAL-mediated lipid hydrolysis. This leads to a decrease in the intracellular levels of free cholesterol and fatty acids, which are the products of LAL activity. Consequently, there is an accumulation of cholesteryl esters and triglycerides within the lysosomes. This mechanism makes this compound a valuable tool for studying lysosomal storage diseases like Wolman disease and cholesteryl ester storage disease (CESD), which are characterized by LAL deficiency.

Off-Target Effects: Inhibition of Neutral Lipid Hydrolases

While this compound is selective for LAL, it has been shown to exhibit off-target effects, particularly at higher concentrations. Studies have demonstrated that this compound can also inhibit other neutral lipid hydrolases, which function outside the acidic environment of the lysosome. This is a critical consideration for researchers, as these off-target effects can confound the interpretation of experimental results. It is recommended that in cell culture studies, the applied inhibitor concentrations should not exceed 1 μM to minimize these effects.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound against Lysosomal Acid Lipase

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 68 nM | Purified Human LAL |

Table 2: Selectivity and Off-Target Effects of this compound

| Enzyme/Process | Effect of this compound | Concentration | Reference |

| Pancreatic Lipase | No significant activity | 10 μM | |

| Lipoprotein Lipase | No significant activity | 10 μM | |

| Neutral Cholesteryl Ester Hydrolase | Significant inhibition | 0.1 μM (in vitro) | |

| Neutral Triglyceride Hydrolase | Reduced activity | 30 μM (in vitro) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Lysosomal Acid Lipase (LAL) Activity Assay

This protocol describes a fluorometric assay to measure LAL activity in cell lysates using the substrate 4-methylumbelliferyl palmitate (4-MUP).

Materials:

-

Cell lysate

-

4-methylumbelliferyl palmitate (4-MUP) substrate solution

-

Acetate buffer (0.4 M, pH 4.0)

-

Carbonate buffer (0.5 M, pH 10.7)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare cell lysates from control and this compound-treated cells.

-

To each well of a 96-well black microplate, add 5 μL of cell lysate.

-

Add 30 μL of 4-MUP substrate solution in 0.4 M acetate buffer (pH 4.0).

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by adding 0.5 M carbonate buffer (pH 10.7).

-

Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with an excitation wavelength of 366 nm and an emission wavelength of 446 nm.

-

LAL activity is calculated based on the fluorescence intensity and normalized to the protein concentration of the cell lysate.

Activity-Based Protein Profiling (ABPP) for Serine Hydrolases

This protocol outlines a general workflow for ABPP to identify the targets of this compound, including its off-target interactions with other serine hydrolases.

Materials:

-

Proteome sample (e.g., cell lysate)

-

This compound (for competitive profiling)

-

Activity-based probe (ABP) for serine hydrolases (e.g., fluorophosphonate-based probe)

-

SDS-PAGE gels

-

In-gel fluorescence scanner

-

Mass spectrometer

Procedure:

-

Proteome Preparation: Prepare proteomes from cells or tissues of interest.

-

Competitive Inhibition (Optional): Pre-incubate the proteome with varying concentrations of this compound for a defined period (e.g., 30 minutes at room temperature) to allow for binding to its targets. A DMSO control should be included.

-

Probe Labeling: Add the serine hydrolase-specific ABP to the proteome samples and incubate to allow for covalent labeling of active enzymes.

-

SDS-PAGE Analysis: Quench the labeling reaction and separate the proteins by SDS-PAGE.

-

Visualization: Visualize the labeled enzymes using an in-gel fluorescence scanner. A decrease in fluorescence for a specific protein band in the presence of this compound indicates that it is a target of the inhibitor.

-

Target Identification (ABPP-MudPIT): For identification of the inhibited enzymes, the probe-labeled proteins can be enriched (e.g., using biotinylated probes and streptavidin affinity chromatography) and subsequently identified by mass spectrometry.

Signaling Pathways

The inhibition of LAL by this compound has significant downstream effects on cellular signaling pathways that regulate lipid metabolism and cellular homeostasis.

Cholesterol Homeostasis and the SREBP Pathway

LAL plays a crucial role in providing free cholesterol for the cell. By inhibiting LAL, this compound reduces the intracellular pool of free cholesterol. This depletion of lysosomally-derived cholesterol is sensed by the cell, leading to the activation of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. Activated SREBPs translocate to the nucleus and stimulate the transcription of genes involved in cholesterol synthesis and uptake, in an attempt to restore cellular cholesterol levels.

Autophagy and mTOR Signaling

Lysosomal function is intricately linked to autophagy, the cellular process of degrading and recycling cellular components. The mTOR (mechanistic Target of Rapamycin) signaling pathway is a master regulator of autophagy. While the direct signaling link is complex, the accumulation of lipids within lysosomes due to LAL inhibition can impair autophagic flux. Furthermore, alterations in cellular energy status resulting from disrupted lipid metabolism can influence mTOR activity, thereby affecting the initiation of autophagy.

Conclusion

This compound is a powerful research tool for investigating the role of lysosomal acid lipase in cellular lipid metabolism and related diseases. Its potent and selective inhibition of LAL provides a means to acutely modulate this key enzymatic activity. However, researchers must remain cognizant of its potential off-target effects on other neutral lipid hydrolases, particularly when using higher concentrations. A thorough understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the design of robust experiments and the accurate interpretation of their results. The visualization of the affected signaling pathways further elucidates the downstream consequences of LAL inhibition, providing a broader context for the cellular impact of this compound.

References

- 1. Related Videos - Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols [visualize.jove.com]

- 2. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]

- 3. content.abcam.com [content.abcam.com]

- 4. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]

Lalistat 1: A Potent Inhibitor of Lysosomal Acid Lipase (LAL)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Lalistat 1 on Lysosomal Acid Lipase (LAL), a critical enzyme in lipid metabolism. The document details the half-maximal inhibitory concentration (IC50), outlines a representative experimental protocol for its determination, and illustrates the key signaling pathways influenced by LAL activity.

Quantitative Data Summary

The inhibitory potency of this compound against LAL is summarized in the table below. This data is crucial for researchers designing experiments to investigate the effects of LAL inhibition in various cellular and disease models.

| Compound | Target Enzyme | IC50 Value | Source |

| This compound | Lysosomal Acid Lipase (LAL) | 68 nM | [1][2] |

Experimental Protocol: Determination of this compound IC50 for LAL

The following is a representative protocol for determining the IC50 value of this compound against purified human LAL. This method is based on commonly used fluorometric enzyme assays.

1. Materials and Reagents:

-

Purified human Lysosomal Acid Lipase (LAL)

-

This compound

-

4-Methylumbelliferyl palmitate (4-MUP), fluorogenic substrate

-

Assay Buffer: Sodium acetate buffer (pH 4.5) containing a detergent (e.g., Triton X-100)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

2. Experimental Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of this compound in the assay buffer to achieve a range of final concentrations for the assay.

-

Prepare a working solution of the 4-MUP substrate in the assay buffer.

-

Dilute the purified human LAL to the desired concentration in the assay buffer.

-

-

Enzyme Inhibition Assay:

-

Add a fixed volume of the purified LAL enzyme solution to each well of a 96-well microplate.

-

Add varying concentrations of this compound to the wells. Include a control group with no inhibitor (DMSO vehicle control).

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the 4-MUP substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for 4-methylumbelliferone (the product of 4-MUP hydrolysis).

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of LAL activity for each inhibitor concentration relative to the uninhibited control.

-

Plot the percentage of LAL activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of this compound that inhibits 50% of the LAL enzyme activity.

-

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of LAL inhibition, the following diagrams have been generated using Graphviz.

Caption: Workflow for determining the IC50 of this compound for LAL.

Caption: Simplified signaling pathway of LAL and its inhibition by this compound.

Mechanism of Action and Biological Significance

Lysosomal Acid Lipase is the key enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. This process releases free cholesterol and free fatty acids, which are essential for various cellular functions, including membrane synthesis and energy production. The activity of LAL is, in part, regulated by transcription factors such as TFEB and FOXO1, which promote the expression of the LIPA gene that encodes for LAL.

This compound acts as a potent and selective inhibitor of LAL. By blocking the active site of the enzyme, this compound prevents the breakdown of cholesteryl esters and triglycerides, leading to their accumulation within the lysosome. This inhibitory action makes this compound a valuable tool for studying the physiological roles of LAL and the pathological consequences of its deficiency, as seen in lysosomal storage disorders like Wolman disease and Cholesteryl Ester Storage Disease (CESD). Furthermore, the inhibition of LAL by compounds like this compound has been explored as a potential therapeutic strategy in conditions such as Niemann-Pick type C disease.

References

Lalistat 1: A Comprehensive Selectivity Profile Against Lipases

For Researchers, Scientists, and Drug Development Professionals

Lalistat 1 is a potent and selective inhibitor of lysosomal acid lipase (LAL), a critical enzyme in cellular lipid metabolism. This technical guide provides an in-depth analysis of this compound's selectivity profile against a range of other lipases, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying scientific methodologies.

Core Selectivity Profile

This compound exhibits high potency against its primary target, human lysosomal acid lipase (LAL), with a reported IC50 value of 68 nM.[1][2][3] Its selectivity is a crucial aspect of its utility as a chemical probe and a potential therapeutic agent. While highly effective against LAL, its activity against other lipases is significantly lower, underscoring its specificity.

Quantitative Inhibition Data

The following table summarizes the inhibitory activity of this compound against various lipases, providing a clear comparison of its selectivity.

| Lipase Target | Organism | IC50 / Inhibition Data | Reference |

| Lysosomal Acid Lipase (LAL) | Human | 68 nM | [1] |

| Pancreatic Lipase | Human | No significant activity up to 10 µM | |

| Lipoprotein Lipase | Bovine Milk | No significant activity up to 10 µM | |

| Neutral Triglyceride Hydrolase | Mouse | ~35% inhibition at 1 µM | |

| Neutral Cholesteryl Ester Hydrolase | Mouse | ~35% inhibition at 1 µM | |

| Adipose Triglyceride Lipase (ATGL) | Mouse | Inhibited | |

| Hormone-Sensitive Lipase (HSL) | Mouse | Inhibited | |

| Monoglyceride Lipase (MGL) | Mouse | Inhibited |

Note: While specific IC50 values for many off-target lipases are not available in the public domain, studies indicate that this compound and its analog, Lalistat 2, can inhibit other cytosolic neutral lipid hydrolases. It is recommended that concentrations in cell-based studies should not exceed 1 µM to maintain selectivity for LAL.

Experimental Protocols

The determination of this compound's selectivity profile relies on robust and reproducible experimental methodologies. The following sections detail the typical protocols employed in these assessments.

Lipase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory effect of compounds like this compound on lipase activity using a fluorogenic or colorimetric substrate.

Materials:

-

Purified lipase enzyme (e.g., human LAL, pancreatic lipase)

-

Substrate solution (e.g., 4-methylumbelliferyl palmitate for LAL, p-nitrophenyl palmitate for pancreatic lipase)

-

Assay buffer (specific to the lipase being tested, e.g., citrate buffer pH 4.2 for LAL, phosphate buffer pH 7 for neutral lipases)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Enzyme Preparation: Prepare a working solution of the purified lipase in the appropriate assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Reaction:

-

Add a defined volume of the lipase solution to each well of the 96-well plate.

-

Add the various concentrations of this compound to the wells. Include a control group with solvent only.

-

Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 10 minutes at 37°C) to allow for binding.

-

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Data Acquisition: Measure the fluorescence or absorbance at regular intervals using a plate reader to monitor the rate of substrate hydrolysis.

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

Cellular Lipase Activity Assay

This protocol is designed to measure the effect of this compound on lipase activity within a cellular context.

Materials:

-

Cultured cells (e.g., macrophages, fibroblasts)

-

Cell lysis buffer (e.g., a buffer containing a non-ionic detergent)

-

This compound

-

Substrate for the specific lipase of interest

-

Protein quantification assay kit (e.g., BCA assay)

Procedure:

-

Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified period.

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer.

-

Centrifuge the lysate to remove cellular debris.

-

-

Protein Quantification: Determine the total protein concentration in each cell lysate.

-

Lipase Activity Measurement:

-

Add a standardized amount of cell lysate to the wells of a microplate.

-

Add the appropriate substrate and buffer.

-

Monitor the reaction as described in the general lipase inhibition assay.

-

-

Data Normalization: Normalize the lipase activity to the total protein concentration for each sample to account for differences in cell number.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the inhibition of lipase activity by this compound.

Caption: Workflow for determining the IC50 of this compound against a target lipase.

Signaling Pathway Context

This compound's primary mechanism of action is the inhibition of LAL within the lysosome. This intervention has direct consequences on cellular lipid signaling pathways.

Caption: this compound inhibits LAL, blocking the breakdown of lipids in the lysosome.

This comprehensive overview of this compound's selectivity profile provides a valuable resource for researchers and drug development professionals, enabling informed decisions in experimental design and therapeutic strategy. The provided data and protocols serve as a foundational guide for further investigation into the nuanced activities of this potent LAL inhibitor.

References

The Discovery and Synthesis of Lalistat 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lalistat 1 is a potent and selective inhibitor of lysosomal acid lipase (LAL), an essential enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1][2][3][4][5] Its discovery has significant implications for the study of lysosomal storage disorders, particularly Niemann-Pick type C (NPC) disease, where the accumulation of intracellular lipids is a key pathological feature. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Discovery

This compound was identified through a high-throughput chemical screen of approximately 40,000 compounds aimed at discovering inhibitors of LAL. This screening effort identified a class of 3,4-disubstituted thiadiazole carbamates as potent and selective inhibitors of LAL. This compound, also referred to as compound 13 in the initial study, emerged as a lead candidate from this series.

Mechanism of Action and Biological Activity

This compound acts as a competitive inhibitor of human lysosomal acid lipase. The proposed mechanism involves the carbamoylation of the active site serine residue of LAL by the thiadiazole carbamate moiety of this compound. This reversible covalent modification inactivates the enzyme, thereby blocking the hydrolysis of its lipid substrates.

The inhibitory potency of this compound against purified human LAL is well-documented, with a reported IC50 value of 68 nM. Importantly, this compound exhibits high selectivity for LAL, showing no significant inhibition of other lipases such as pancreatic lipase and lipoprotein lipase at concentrations up to 10 µM. This selectivity is crucial for its utility as a chemical probe to study the specific functions of LAL in cellular processes.

Functionally, this compound has been shown to block the LAL-mediated hydrolysis of acetylated low-density lipoprotein (LDL) and reduce the efflux of cholesterol from lipid-loaded cells, leading to an increase in cellular cholesteryl ester levels.

Signaling Pathway of LAL Inhibition

The following diagram illustrates the central role of Lysosomal Acid Lipase (LAL) in lipid metabolism and the inhibitory effect of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A practical fluorometric assay method to measure lysosomal acid lipase activity in dried blood spots for the screening of cholesteryl ester storage disease and Wolman disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

Lalistat 1: A Technical Guide for its Application as a Chemical Probe for Lysosomal Acid Lipase

Abstract

This technical guide provides an in-depth overview of Lalistat 1, a potent and selective inhibitor of lysosomal acid lipase (LAL). It is designed for researchers, scientists, and drug development professionals interested in utilizing this compound as a chemical probe to investigate the role of LAL in cellular lipid metabolism and its implications in various disease models, particularly lysosomal storage disorders such as Wolman disease and Cholesteryl Ester Storage Disease (CESD). This document details the mechanism of action of this compound, its selectivity profile, and critical considerations for its use, including potential off-target effects. Furthermore, it offers detailed experimental protocols for key assays and visual workflows to facilitate its effective application in a laboratory setting.

Introduction to Lysosomal Acid Lipase (LAL)

Lysosomal acid lipase (LAL), encoded by the LIPA gene, is a critical hydrolase residing within the lysosome. Its primary function is the breakdown of cholesteryl esters and triglycerides that are delivered to the lysosome via the endocytic pathway. The resulting free cholesterol and fatty acids are then transported to the cytoplasm for use in various cellular processes, including membrane synthesis and energy production.

A deficiency in LAL activity, due to mutations in the LIPA gene, leads to the lysosomal storage disorders Wolman disease and Cholesteryl Ester Storage Disease (CESD).[1][2] Wolman disease is the more severe form, characterized by a near-complete absence of LAL activity, leading to massive accumulation of lipids in multiple organs and is typically fatal within the first year of life.[1] CESD is a milder, later-onset form with residual LAL activity, leading to a more variable clinical presentation that includes hepatomegaly, liver dysfunction, and dyslipidemia.[1][2]

This compound: A Potent and Selective LAL Inhibitor

This compound is a small molecule inhibitor belonging to the thiadiazole carbamate class that acts as a potent, selective, and competitive inhibitor of LAL. Its ability to specifically block LAL activity makes it an invaluable tool for studying the physiological roles of this enzyme and for modeling LAL deficiency in vitro and in vivo.

Mechanism of Action

This compound acts by binding to the active site of LAL, thereby preventing the hydrolysis of its lipid substrates. This inhibition leads to the accumulation of cholesteryl esters and triglycerides within the lysosomes, mimicking the biochemical phenotype of LAL deficiency.

Figure 1. Mechanism of Action of this compound.

Quantitative Data and Selectivity

This compound exhibits high potency for human LAL with a reported IC50 value of 68 nM. Importantly, it displays selectivity for LAL over other lipases, such as pancreatic lipase and lipoprotein lipase, against which it shows no significant activity at concentrations up to 10 µM.

Table 1: Potency and Selectivity of this compound

| Target Enzyme | Species | IC50 | Selectivity Notes |

| Lysosomal Acid Lipase (LAL) | Human | 68 nM | Potent inhibitor. |

| Pancreatic Lipase | Human | > 10 µM | No significant inhibition observed. |

| Lipoprotein Lipase | Bovine Milk | > 10 µM | No significant inhibition observed. |

Off-Target Effects and Recommended Usage

While this compound is selective for LAL, studies have shown that at higher concentrations, it can exhibit off-target effects on other neutral lipid hydrolases. These off-target effects can confound the interpretation of experimental results. Therefore, it is critically important to use this compound at concentrations that are specific for LAL inhibition. For cell culture studies, it is strongly recommended that the concentration of this compound should not exceed 1 µM to ensure specific inhibition of LAL.

Table 2: Known Off-Target Effects of this compound on Other Hydrolases

| Off-Target Enzyme | Effect | Recommended Precaution |

| Neutral Triglyceride Hydrolases | Inhibition at higher concentrations. | Use this compound at concentrations ≤ 1 µM. |

| Neutral Cholesteryl Ester Hydrolases | Inhibition at higher concentrations. | Use this compound at concentrations ≤ 1 µM. |

Experimental Protocols

This section provides detailed protocols for key experiments utilizing this compound as a chemical probe.

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are crucial for consistent experimental outcomes.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 ml of a 10 mM stock solution of this compound (MW: 298.36 g/mol ), dissolve 0.298 mg of the compound in 100 µl of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

In Vitro Lysosomal Acid Lipase (LAL) Activity Assay

This protocol describes a fluorometric assay to measure LAL activity in cell lysates using the substrate 4-methylumbelliferyl palmitate (4-MUP). This compound is used to specifically inhibit LAL activity, allowing for the determination of LAL-specific hydrolysis.

Figure 2. LAL Activity Assay Workflow.

Materials:

-

Cell lysates

-

This compound stock solution (10 mM in DMSO)

-

4-methylumbelliferyl palmitate (4-MUP)

-

Assay buffer (0.1 M citrate buffer, pH 4.5, containing 0.1% Triton X-100)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

-

Prepare Cell Lysates: Lyse cells in a suitable lysis buffer and determine the protein concentration.

-

Assay Setup: In a 96-well microplate, add 10-20 µg of cell lysate protein to each well. Bring the total volume to 50 µl with assay buffer.

-

Inhibitor Addition:

-

Test wells: Add this compound to a final concentration of 1 µM.

-

Control wells (Total lipase activity): Add an equivalent volume of DMSO (vehicle).

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for LAL inhibition.

-

Substrate Addition: Prepare a 1 mM 4-MUP stock solution in DMSO. Dilute the stock solution in assay buffer to a final working concentration of 100 µM. Add 50 µl of the 4-MUP working solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop Reaction: Stop the reaction by adding 100 µl of 0.5 M glycine-carbonate buffer, pH 10.5.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

Calculation: LAL activity is calculated as the difference between the fluorescence in the control wells (total lipase activity) and the test wells (non-LAL lipase activity).

Cellular Cholesterol Accumulation Assay using Filipin Staining

This protocol details the use of Filipin, a fluorescent antibiotic that binds to unesterified cholesterol, to visualize the accumulation of cholesterol in lysosomes following treatment with this compound.

Figure 3. Filipin Staining Workflow.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

1.5 mg/ml Glycine in PBS

-

Filipin III stock solution (5 mg/ml in DMSO)

-

Mounting medium

-

Fluorescence microscope with a UV filter set

Procedure:

-

Cell Treatment: Treat cells with this compound (e.g., 1 µM) for 24-48 hours. Include a vehicle-treated control.

-

Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 30 minutes at room temperature.

-

Quenching: Wash the cells three times with PBS and then quench the PFA by incubating with 1.5 mg/ml glycine in PBS for 10 minutes at room temperature.

-

Staining: Wash the cells three times with PBS. Prepare a 50 µg/ml Filipin working solution in PBS. Incubate the cells with the Filipin working solution for 2 hours at room temperature, protected from light.

-

Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips on microscope slides using a suitable mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with a UV filter (Excitation ~340-380 nm, Emission ~385-470 nm). Increased punctate fluorescence in the perinuclear region of this compound-treated cells is indicative of lysosomal cholesterol accumulation.

Advanced Applications

Cholesterol Efflux Assays

Inhibition of LAL by this compound is expected to reduce the efflux of cholesterol from cells, particularly from macrophages, as the hydrolysis of stored cholesteryl esters is a key step in making cholesterol available for transport out of the cell. Standard cholesterol efflux assays can be adapted to study the effect of this compound. Typically, cells are loaded with labeled cholesterol (e.g., [3H]-cholesterol), treated with this compound, and then the amount of labeled cholesterol released into the medium in the presence of cholesterol acceptors like Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL) is quantified. A decrease in cholesterol efflux in this compound-treated cells compared to controls would indicate the role of LAL in this process.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to assess the functional state of enzymes in complex biological samples. An activity-based probe (ABP) based on the this compound scaffold can be synthesized. Such a probe would typically contain a reactive group that covalently binds to the active site of LAL and a reporter tag (e.g., a fluorophore or a biotin tag) for detection and enrichment. This would allow for the direct visualization and quantification of active LAL in cells and tissues and could be used to screen for other potential off-targets of this compound.

In Vivo Applications and Disease Models

This compound can be used in animal models to study the systemic effects of LAL inhibition. The primary in vivo models for LAL deficiency are LAL knockout (Lal-/-) mice, which recapitulate many of the features of human CESD. While specific in vivo dosing regimens for this compound are not extensively published, studies with analogous inhibitors and enzyme replacement therapies in these mouse models provide a framework for such investigations. Administration of this compound to wild-type mice would be expected to induce a phenotype mimicking LAL deficiency, allowing for the study of the acute effects of LAL inhibition on lipid metabolism in various tissues.

Conclusion

This compound is a potent and selective chemical probe for lysosomal acid lipase. When used at appropriate concentrations (≤ 1 µM in vitro), it provides a reliable tool to investigate the cellular and physiological functions of LAL. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies of lipid metabolism and lysosomal storage diseases. Careful consideration of its potential off-target effects at higher concentrations is essential for the accurate interpretation of experimental data.

References

- 1. Loss or inhibition of lysosomal acid lipase in vitro leads to cholesteryl ester accumulation without affecting muscle formation or mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human lysosomal acid lipase inhibitor lalistat impairs Mycobacterium tuberculosis growth by targeting bacterial hydrolases - MedChemComm (RSC Publishing) [pubs.rsc.org]

The Role of Lalistat 1 in Elucidating Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lalistat 1 is a potent and selective small molecule inhibitor of lysosomal acid lipase (LAL), a critical enzyme in intracellular lipid metabolism. This technical guide provides an in-depth overview of this compound, its mechanism of action, its application in studying lipid metabolism, and detailed experimental protocols. Understanding the function and appropriate use of this compound is crucial for researchers investigating lipid storage disorders, cholesterol homeostasis, and cellular lipid trafficking.

This compound acts as a competitive inhibitor of LAL, effectively blocking the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1] This inhibition leads to the accumulation of these lipids within the lysosomal compartment, mimicking the biochemical phenotype of lysosomal storage disorders such as Wolman disease and Cholesteryl Ester Storage Disease (CESD). Its high potency and selectivity for LAL over other lipases, such as pancreatic and lipoprotein lipase, have made it a valuable tool for dissecting the specific roles of LAL in various cellular processes.[2][3]

However, it is imperative for researchers to be aware of the potential off-target effects of this compound, particularly at higher concentrations. Studies have shown that this compound can also inhibit other neutral lipid hydrolases, including adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL).[2] Therefore, careful dose-response experiments are essential to ensure the specific inhibition of LAL in experimental systems.

Quantitative Data

The inhibitory activity of this compound against various lipases is summarized in the table below. This data is critical for designing experiments with appropriate concentrations to achieve selective LAL inhibition while minimizing off-target effects.

| Enzyme Target | Inhibitor | IC50 Value | Species | Notes | Reference |

| Lysosomal Acid Lipase (LAL) | This compound | 68 nM | Human | Potent and selective inhibition. | |

| Pancreatic Lipase | This compound | No significant activity at 10 µM | Human | Demonstrates selectivity for LAL. | |

| Lipoprotein Lipase | This compound | No significant activity at 10 µM | Bovine | Further evidence of selectivity. | |

| Neutral Cholesteryl Ester Hydrolase | This compound | Inhibition observed at concentrations > 0.1 µM | Mouse (C2C12 cells) | Indicates potential off-target effects at higher concentrations. | |

| Neutral Triglyceride Hydrolase | This compound | Inhibition observed at concentrations > 0.1 µM | Mouse (C2C12 cells) | Suggests off-target activity on neutral lipases. | |

| Adipose Triglyceride Lipase (ATGL) | This compound | Inhibition observed | Mouse and Human | Highlights the need for careful concentration selection. | |

| Hormone-Sensitive Lipase (HSL) | This compound | Inhibition observed | Mouse and Human | Another key neutral lipase affected at higher concentrations. |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the central role of Lysosomal Acid Lipase (LAL) in the hydrolysis of endocytosed lipoproteins and the subsequent steps in cholesterol metabolism. This compound directly inhibits LAL, leading to the accumulation of cholesteryl esters and triglycerides within the lysosome.

Experimental Workflow: Studying Lipid Accumulation

This diagram outlines a typical experimental workflow for investigating the effect of this compound on cellular lipid accumulation, a common application for this inhibitor.

Experimental Protocols

Lysosomal Acid Lipase (LAL) Activity Assay

This protocol is adapted from methods utilizing a fluorogenic substrate to measure LAL activity in cell lysates. The assay principle is based on the cleavage of a substrate, such as 4-methylumbelliferyl palmitate (4-MU-palmitate), by LAL to produce a fluorescent product. The specificity of the assay is determined by comparing the activity in the presence and absence of this compound.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., 0.1 M citrate buffer, pH 4.5, with 0.1% Triton X-100)

-

4-methylumbelliferyl palmitate (4-MU-palmitate) substrate solution

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Black 96-well microplate

-

Fluorometric plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Cell Lysis:

-

Culture cells to the desired confluency.

-

Wash cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a black 96-well plate, add 20 µL of cell lysate to each well.

-

Add 10 µL of either this compound (final concentration, e.g., 1 µM) or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of pre-warmed 4-MU-palmitate substrate solution to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Stop the reaction by adding 100 µL of a stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.5).

-

Measure the fluorescence on a plate reader.

-

-

Data Analysis:

-

Subtract the fluorescence of the wells containing this compound (inhibited reaction) from the fluorescence of the vehicle control wells (total lipase activity) to determine the specific LAL activity.

-

Normalize the LAL activity to the protein concentration of the lysate.

-

Lipid Droplet Staining with Oil Red O

This protocol describes the staining of neutral lipids in fixed cells using Oil Red O, a common method to visualize lipid droplet accumulation following this compound treatment.

Materials:

-

Cells cultured on glass coverslips or in multi-well plates

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)

-

Oil Red O working solution (freshly prepared by diluting stock solution with water, e.g., 6:4 ratio, and filtered)

-

60% Isopropanol

-

Hematoxylin solution (for counterstaining nuclei)

-

Mounting medium

-

Microscope

Procedure:

-

Cell Fixation:

-

After treatment with this compound or vehicle, wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 20-30 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Staining:

-

Rinse the fixed cells with 60% isopropanol for 5 minutes.

-

Remove the isopropanol and add the filtered Oil Red O working solution to completely cover the cells.

-

Incubate for 15-20 minutes at room temperature.

-

Remove the Oil Red O solution and wash the cells 2-3 times with water to remove excess stain.

-

-

Counterstaining (Optional):

-

Incubate the cells with Hematoxylin solution for 1 minute to stain the nuclei.

-

Wash the cells thoroughly with water.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an aqueous mounting medium.

-

Visualize the lipid droplets (stained red) and nuclei (stained blue) using a bright-field microscope.

-

Cholesterol Efflux Assay

This assay measures the capacity of cells to export cholesterol to an extracellular acceptor, a process that can be modulated by LAL activity. Inhibition of LAL by this compound is expected to reduce the availability of free cholesterol for efflux.

Materials:

-

Cells of interest (e.g., macrophages)

-

Labeling medium: cell culture medium containing a fluorescent cholesterol analog (e.g., BODIPY-cholesterol) or [³H]-cholesterol.

-

Equilibration medium: serum-free medium.

-

Cholesterol acceptor (e.g., Apolipoprotein A-I or HDL)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation counter (for [³H]-cholesterol) or fluorescence plate reader (for BODIPY-cholesterol)

Procedure:

-

Cell Labeling:

-

Plate cells and allow them to adhere.

-

Incubate the cells with labeling medium containing the cholesterol probe for 24 hours to allow for cholesterol loading.

-

-

Equilibration and Treatment:

-

Wash the cells with serum-free medium.

-

Incubate the cells in equilibration medium containing this compound or vehicle control for 18-24 hours. This step allows the labeled cholesterol to equilibrate within the cellular pools.

-

-

Cholesterol Efflux:

-

Wash the cells with serum-free medium.

-

Add serum-free medium containing the cholesterol acceptor (e.g., ApoA-I) to the cells.

-

Incubate for 4-6 hours to allow for cholesterol efflux.

-

-

Sample Collection and Measurement:

-

Collect the medium (containing the effluxed cholesterol).

-

Lyse the cells with cell lysis buffer to determine the amount of cholesterol remaining in the cells.

-

Measure the amount of labeled cholesterol in the medium and the cell lysate using a scintillation counter or fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cholesterol efflux as: (amount of label in medium) / (amount of label in medium + amount of label in cell lysate) x 100%.

-

Compare the efflux percentage between this compound-treated and control cells.

-

Conclusion

This compound is an invaluable pharmacological tool for investigating the role of lysosomal acid lipase in lipid metabolism. Its high potency and selectivity, when used at appropriate concentrations, allow for the specific interrogation of LAL function in various cellular contexts. However, researchers must remain vigilant about its potential off-target effects on other neutral lipases, particularly at higher concentrations. The detailed protocols and data provided in this guide are intended to assist researchers in designing and executing rigorous experiments to further unravel the complexities of lipid metabolism and related diseases.

References

Lalistat 1 in Niemann-Pick Type C Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niemann-Pick Type C (NPC) disease is a rare, neurodegenerative lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and other lipids in late endosomes and lysosomes. A key enzyme in the lysosomal processing of cholesterol is lysosomal acid lipase (LAL), which hydrolyzes cholesteryl esters from endocytosed low-density lipoproteins (LDL). Lalistat 1 has emerged as a potent and selective inhibitor of LAL, making it a valuable chemical tool to probe the pathophysiology of NPC and explore potential therapeutic strategies. This technical guide provides an in-depth overview of the applications of this compound in NPC research, including its mechanism of action, quantitative effects on cholesterol storage, detailed experimental protocols, and a discussion of its known off-target effects.

Introduction to this compound

This compound is a thiadiazole carbamate that acts as a potent, selective, and reversible inhibitor of lysosomal acid lipase (LAL).[1][2] Its primary application in the context of Niemann-Pick type C (NPC) disease research is to pharmacologically mimic the functional deficiency of LAL, allowing for the investigation of downstream cellular consequences and the evaluation of therapeutic interventions aimed at bypassing or compensating for this enzymatic block.

Chemical Structure: 4-morpholinecarboxylic acid, 4-(1-piperidinyl)-1,2,5-thiadiazol-3-yl ester

Mechanism of Action in Niemann-Pick Type C Disease

In healthy cells, cholesteryl esters derived from LDL are hydrolyzed by LAL in the acidic environment of the lysosome to yield free cholesterol. This free cholesterol is then transported out of the lysosome to other cellular compartments, a process that is defective in NPC disease due to mutations in the NPC1 or NPC2 proteins.

By inhibiting LAL, this compound prevents the liberation of free cholesterol from cholesteryl esters within the lysosome. This leads to an accumulation of cholesteryl esters, a condition that phenocopies some aspects of lysosomal storage seen in LAL deficiency (Wolman disease and Cholesteryl Ester Storage Disease) and can be used to study lipid trafficking pathways relevant to NPC.

Quantitative Data on this compound Efficacy

The primary quantitative measure of this compound's effect in NPC research is its ability to inhibit LAL activity and subsequently modulate cholesterol storage in NPC1-deficient cells.

| Parameter | Value | Assay Condition | Reference |

| IC50 for human LAL | 68 nM | Purified human LAL | [1] |

| Selectivity | No significant inhibition of pancreatic lipase or lipoprotein lipase | Up to 10 µM concentration | [1] |

IC50: Half-maximal inhibitory concentration

Experimental Protocols

In Vitro Inhibition of Lysosomal Acid Lipase (LAL) Activity

This protocol is adapted from methods used to characterize LAL inhibitors.

Objective: To measure the enzymatic activity of LAL in cell lysates in the presence and absence of this compound.

Materials:

-

Cell lysate from cultured cells (e.g., human fibroblasts)

-

This compound stock solution (in DMSO)

-

4-Methylumbelliferyl palmitate (4-MUP) substrate

-

Cardiolipin

-

Acetate buffer (0.15 M, pH 4.0) with 1.0% Triton X-100

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

-

Prepare a substrate-buffer solution containing 4-MUP and cardiolipin in the acetate buffer.

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add cell lysate to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate-buffer solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer.

-

Calculate LAL activity by subtracting the fluorescence of the inhibited samples from the uninhibited (vehicle control) samples.

Filipin Staining for Unesterified Cholesterol in NPC1-Deficient Fibroblasts

This protocol is a standard method to visualize the accumulation of unesterified cholesterol in NPC cells.

Objective: To qualitatively and quantitatively assess the effect of this compound on cholesterol storage in NPC1-deficient cells.

Materials:

-

NPC1-deficient human fibroblasts (e.g., GM03123)

-

This compound

-

Filipin III stock solution (in ethanol)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm)

Procedure:

-

Seed NPC1-deficient fibroblasts in a multi-well plate containing coverslips and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (or vehicle control) for 48-72 hours.

-

Wash the cells with PBS.

-

Fix the cells with 1.5% PFA for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Dilute the Filipin III stock solution in PBS (e.g., 1:100) and add it to the cells.

-

Incubate in the dark for 30-60 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Mount the coverslips on microscope slides.

-

Immediately visualize the cells using a fluorescence microscope. Filipin staining is prone to photobleaching.

Signaling Pathways and Cellular Processes

While research on the direct effects of this compound on specific signaling pathways in NPC is limited, its mechanism of action points to potential influences on pathways sensitive to lysosomal lipid homeostasis, such as autophagy and mTOR signaling.

Autophagy

In NPC disease, there is evidence of impaired autophagic flux, with an accumulation of autophagosomes.[3] This is thought to be a consequence of the lysosomal dysfunction caused by lipid accumulation. By inhibiting LAL, this compound could potentially exacerbate the lipid storage defect, although its specific impact on the autophagic process in NPC cells has not been extensively studied.

mTORC1 Signaling

The mTORC1 signaling pathway is a key regulator of cellular metabolism and growth and is known to be sensitive to lysosomal nutrient levels. In NPC, cholesterol accumulation in lysosomes leads to the hyperactivation of mTORC1. While there is no direct evidence showing this compound modulating mTORC1 in NPC cells, its impact on lysosomal lipid content could theoretically influence this pathway.

Off-Target Effects and Considerations

A critical aspect of using this compound as a research tool is the potential for off-target effects, particularly at higher concentrations.

| Off-Target Enzyme | Effect of this compound | Concentration for Off-Target Effects | Reference |

| Neutral Lipid Hydrolases | Inhibition | > 1 µM |

It is crucial to use the lowest effective concentration of this compound to specifically inhibit LAL and to perform appropriate control experiments to account for any potential off-target effects.

In Vivo Studies

To date, there is a lack of published in vivo studies investigating the effects of this compound in animal models of Niemann-Pick type C disease. The majority of research has been conducted in vitro using cultured cells. Therefore, the physiological relevance of findings obtained with this compound in the context of a whole organism remains to be determined.

Visualizations

Caption: Mechanism of this compound Action in the Lysosome.

Caption: Workflow for Filipin Staining of Cholesterol.

Conclusion

This compound is an invaluable tool for researchers studying Niemann-Pick type C disease. Its potent and selective inhibition of LAL allows for the controlled investigation of the consequences of impaired lysosomal cholesterol processing. However, researchers must be mindful of its potential off-target effects at higher concentrations and the current lack of in vivo data. Future studies should aim to elucidate the precise impact of this compound on cellular signaling pathways and to evaluate its effects in animal models of NPC to better understand its potential as a therapeutic lead or a tool for preclinical studies.

References

- 1. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Visualization of cholesterol deposits in lysosomes of Niemann-Pick type C fibroblasts using recombinant perfringolysin O - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Lysosomal Acid Lipase Inhibitors: R&D Systems [rndsystems.com]

Navigating the Labyrinth: A Technical Guide to the Effects of Lalistat 1 on Autophagy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lalistat 1 is a potent inhibitor of lysosomal acid lipase (LAL), an enzyme critical for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. Its use as a tool to investigate the role of LAL in various cellular processes, including autophagy, has been widespread. However, accumulating evidence necessitates a cautious and nuanced approach. This technical guide provides an in-depth exploration of the effects of this compound on autophagy, with a critical focus on its off-target activities. We present detailed experimental protocols for assessing autophagy, templates for quantitative data presentation, and diagrams of relevant signaling pathways to aid researchers in designing and interpreting experiments with this compound. A primary takeaway is the critical importance of using low concentrations of this compound (ideally ≤1 µM) to minimize confounding off-target effects on cytosolic neutral hydrolases, which can significantly impact the interpretation of autophagy-related readouts.

Introduction: The Complex Interplay of this compound and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in maintaining cellular homeostasis. A specialized form of autophagy, termed lipophagy, involves the sequestration of lipid droplets by autophagosomes and their subsequent delivery to lysosomes for degradation by LAL. Inhibition of LAL by this compound is therefore hypothesized to impact this process.

This compound is a potent, selective inhibitor of LAL with an IC50 of 68 nM[1]. It is frequently used to study the consequences of LAL deficiency, a condition that leads to the accumulation of lipids within lysosomes[1]. However, several studies have highlighted that at commonly used concentrations, this compound and its analog Lalistat 2 exhibit significant off-target effects, inhibiting major cytosolic neutral lipid hydrolases[2][3]. This promiscuity complicates the attribution of observed cellular effects solely to LAL inhibition. Therefore, any study investigating the effects of this compound on autophagy must be meticulously designed to account for these potential confounding factors.

Quantitative Data on the Effects of this compound on Autophagy

A thorough review of the current literature reveals a notable absence of direct, quantitative studies detailing the specific effects of low-dose this compound on autophagy markers such as the LC3-II/LC3-I ratio and p62/SQSTM1 degradation. The available data primarily focuses on the off-target inhibitory effects of this compound on various hydrolases[2].

To guide future research in this area, we present the following templates for the systematic collection and presentation of quantitative data. Researchers are strongly encouraged to perform dose-response and time-course experiments.

Table 1: Effect of this compound on Autophagy Marker Protein Levels

| Treatment | Concentration (µM) | Duration (h) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) |

| Vehicle Control (e.g., DMSO) | - | 24 | 1.0 | 1.0 |

| This compound | 0.1 | 24 | Data | Data |

| This compound | 0.5 | 24 | Data | Data |

| This compound | 1.0 | 24 | Data | Data |

| This compound | 10.0 | 24 | Data | Data |

| Positive Control (e.g., Rapamycin) | Conc. | 24 | Data | Data |

| Negative Control (e.g., Bafilomycin A1) | Conc. | 4 | Data | Data |

Table 2: Autophagy Flux Analysis in the Presence of this compound

| Treatment | Concentration (µM) | Lysosomal Inhibitor (e.g., Bafilomycin A1) | LC3-II Accumulation (Fold Change vs. Control) | p62 Accumulation (Fold Change vs. Control) |

| Vehicle Control | - | - | 1.0 | 1.0 |

| Vehicle Control | - | + | Data | Data |

| This compound | 1.0 | - | Data | Data |

| This compound | 1.0 | + | Data | Data |

Experimental Protocols

Western Blotting for Autophagy Markers (LC3 and p62/SQSTM1)

This protocol details the immunodetection of LC3-I to LC3-II conversion and the degradation of p62/SQSTM1, key indicators of autophagic activity.

Materials:

-

Cell culture reagents

-

This compound (and other treatment compounds)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels (15% for LC3, 10% for p62)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and controls for the desired time. For autophagy flux experiments, treat cells with or without this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the treatment period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel. Use a 15% gel for optimal separation of LC3-I and LC3-II.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Fluorescence Microscopy for LC3 Puncta Formation

This protocol allows for the visualization and quantification of autophagosomes as punctate structures within the cell.

Materials:

-

Cells grown on glass coverslips or in glass-bottom dishes

-

This compound and control compounds

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-LC3B

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Treatment: Treat cells as described in the Western blotting protocol.

-

Fixation and Permeabilization:

-

Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS and block with blocking solution for 30-60 minutes.

-

Incubate with primary anti-LC3B antibody for 1 hour at room temperature or overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash with PBS and counterstain with DAPI.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Image the cells using a fluorescence or confocal microscope.

-

-

Data Analysis: Quantify the number of LC3 puncta per cell using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams were generated using the DOT language to visualize key pathways and workflows.

Conclusion and Future Directions

This compound remains a valuable tool for studying the role of LAL in cellular processes. However, its application in autophagy research requires a paradigm shift towards more rigorous experimental design. The significant off-target effects of this compound at higher concentrations mean that many previous studies may need re-evaluation.

Future research should prioritize:

-

Dose-response studies: Utilizing this compound at concentrations at or below 1 µM to minimize off-target inhibition of neutral hydrolases.

-

Autophagy flux assays: Moving beyond static measurements of autophagy markers to assess the dynamic process of autophagic degradation.

-

Complementary approaches: Combining pharmacological inhibition with genetic approaches (e.g., LIPA siRNA or CRISPR-Cas9 knockout) to validate findings.

By adhering to these principles, researchers can more accurately delineate the specific role of LAL in autophagy and lipophagy, paving the way for a clearer understanding of lipid metabolism in cellular homeostasis and disease.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

Lalistat 1: A Multi-Target Inhibitor of Hydrolytic Enzymes in Mycobacterium tuberculosis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lalistat 1, a known inhibitor of human lysosomal acid lipase, has demonstrated significant antimycobacterial activity by targeting a cohort of hydrolytic enzymes essential for the survival and pathogenesis of Mycobacterium tuberculosis (M. tb). This technical guide provides an in-depth analysis of the molecular targets of this compound in M. tb, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for target identification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the development of novel anti-tuberculosis therapeutics.

Introduction

The increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on previously unexploited cellular pathways. The lipid metabolism of M. tb has emerged as a promising area for drug development, as lipids are crucial for the bacterium's energy storage, cell wall integrity, and survival within the host.[1][2] this compound, a thiadiazole carbamate, covalently inhibits serine hydrolases and has been shown to impair the growth of M. tb in both in vitro cultures and infected macrophages.[1] Its multi-target nature offers the potential for a more robust therapeutic effect and a lower likelihood of rapid resistance development.

Molecular Targets of this compound in M. tuberculosis

The identification of this compound's targets in M. tb was achieved through a sophisticated methodology combining activity-based protein profiling (ABPP) with quantitative proteomics.[1] This approach utilized a specially designed chemical probe, an alkynylated form of this compound (La-1), to covalently label its protein targets within live M. tb cells. Subsequent analysis by mass spectrometry identified a suite of 20 hydrolytic enzymes that were significantly enriched upon treatment with the probe.

Quantitative Proteomic Data of this compound Targets

The following table summarizes the identified protein targets of this compound in M. tuberculosis H37Rv, as determined by quantitative proteomics. The data is based on enrichment and competition experiments using the this compound probe (La-1).

| Protein ID | Gene Name | Protein Name/Function | Family |

| Rv3097c | lipR | Probable lipase LipR | Lip family |

| Rv0183 | - | Probable hydrolase | Hydrolase |

| Rv1399c | lipM | Probable lipase LipM | Lip family |

| Rv1923 | lipO | Probable lipase LipO | Lip family |

| Rv2224c | lipN | Probable lipase LipN | Lip family |

| Rv2488c | lipI | Probable lipase LipI | Lip family |

| Rv2970c | lipG | Probable lipase LipG | Lip family |

| Rv3036c | lipU | Probable lipase LipU | Lip family |

| Rv3202c | lipJ | Probable lipase LipJ | Lip family |

| Rv3487c | lipQ | Probable lipase LipQ | Lip family |

| Rv3671c | lipW | Probable lipase LipW | Lip family |

| Rv3774 | lipY | Probable triacylglycerol lipase LipY | Lip family |

| Rv1730c | - | Probable cutinase-like protein | Hydrolase |

| Rv1984c | - | Probable carboxylesterase | Hydrolase |

| Rv2097c | - | Probable esterase | Hydrolase |

| Rv2599 | - | Probable hydrolase | Hydrolase |

| Rv3084 | - | Probable hydrolase | Hydrolase |

| Rv3591c | - | Probable epoxide hydrolase | Hydrolase |

| Rv3802c | fbpA | Mycolyl transferase Ag85A | Hydrolase |

| Rv0774c | - | Probable hydrolase | Hydrolase |

Mechanism of Action

This compound acts as a covalent inhibitor, targeting the active site serine residue of a broad range of hydrolases. This irreversible binding leads to the inactivation of these enzymes, thereby disrupting key metabolic processes in M. tb. The primary pathway affected is lipid metabolism, specifically the hydrolysis of triacylglycerols (TAGs), which are essential for energy production and the maintenance of the dormant state of the bacterium.

Caption: Covalent inhibition of M. tb hydrolases by this compound.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the identification and validation of this compound targets in M. tuberculosis.

Synthesis of Alkynylated Lalistat Probe (La-1)

A chemical probe of this compound containing an alkyne handle (La-1) was synthesized for use in ABPP experiments. The synthesis involved the introduction of a piperidine moiety to 3,4-dichloro-1,2,5-thiadiazole, followed by conversion of the remaining chlorine to a hydroxyl group. This intermediate was then reacted with 4-ethynylpiperidine-1-carbonyl chloride to yield the final alkynylated probe, La-1.

In-situ Target Identification using Activity-Based Protein Profiling (ABPP)

The ABPP workflow is a powerful method for identifying enzyme activities in complex biological systems.

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Protocol Steps:

-

M. tuberculosis H37Rv Culture: Bacteria were grown to the logarithmic phase in Middlebrook 7H9 broth supplemented with OADC and Tween 80.

-

Probe Incubation: The bacterial culture was incubated with the alkynylated Lalistat probe (La-1) or a DMSO control.

-

Cell Lysis: Bacterial cells were harvested, washed, and lysed by bead beating to release the cellular proteins.

-

Click Chemistry: The alkyne-tagged proteins in the lysate were conjugated to a reporter tag (e.g., rhodamine-azide for fluorescence imaging or biotin-azide for enrichment) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

SDS-PAGE Analysis: The labeled proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized by in-gel fluorescence scanning.

-

Mass Spectrometry: For protein identification, gel bands of interest were excised, subjected to in-gel tryptic digestion, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantitative Analysis: For quantitative proteomics, stable isotope dimethyl labeling was used to compare the abundance of probe-labeled proteins between the La-1 treated and DMSO control samples.

Validation of Protein Target LipR

To confirm the results from the proteomic screen, a candidate target, LipR (Rv3097c), was independently validated. The lipR gene was overexpressed in E. coli, and the purified protein was subsequently labeled with the Lalistat probe (La-1). A strong fluorescent band on an SDS-PAGE gel confirmed the specific binding of the probe to LipR.

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of this compound (La-0) was quantified by determining its Minimum Inhibitory Concentration (MIC).

Protocol:

-

A two-fold serial dilution of this compound was prepared in a 96-well microplate.

-

A standardized inoculum of M. tuberculosis H37Rv was added to each well.

-

The plates were incubated at 37°C.

-

Bacterial growth was assessed using a resazurin reduction assay, where the color change from blue to pink indicates viable bacteria.

-

The MIC was defined as the lowest concentration of this compound that prevented this color change. The MIC for this compound against M. tb H37Rv was determined to be in the range of 25-50 µM.

Macrophage Infection Assay

To assess the efficacy of this compound in a more physiologically relevant context, an intracellular growth inhibition assay was performed.

Protocol:

-

Human monocyte-derived macrophages were seeded in a multi-well plate.

-

The macrophages were infected with GFP-expressing M. tuberculosis H37Rv.

-

After phagocytosis, the infected cells were treated with various concentrations of this compound or a vehicle control.

-

The intracellular bacterial growth was monitored over time by quantifying the GFP fluorescence or by determining the number of colony-forming units (CFUs) after lysing the macrophages. This compound was found to reduce the bacterial load in macrophages by 55%.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-tuberculosis drugs. Its ability to inhibit a multitude of hydrolytic enzymes involved in the essential lipid metabolism of M. tuberculosis provides a multi-pronged attack on the pathogen. The detailed methodologies and target data presented in this guide offer a solid foundation for further research in this area. Future efforts should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound analogs for mycobacterial targets over their human counterparts. Furthermore, a deeper investigation into the downstream metabolic consequences of inhibiting these specific lipases will provide a more complete understanding of their roles in M. tb physiology and pathogenesis, paving the way for the rational design of next-generation lipase inhibitors for the treatment of tuberculosis.

References

- 1. Human lysosomal acid lipase inhibitor lalistat impairs Mycobacterium tuberculosis growth by targeting bacterial hydrolases - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00231E [pubs.rsc.org]

- 2. Total synthesis of Tetrahydrolipstatin, its derivatives, and evaluation of their ability to potentiate multiple antibiotic classes against Mycobacterium species - PMC [pmc.ncbi.nlm.nih.gov]

Lalistat 1 Treatment: A Technical Guide to Affected Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lalistat 1 is a potent and selective inhibitor of lysosomal acid lipase (LAL), a critical enzyme in the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1][2][3][4][5] Its utility as a research tool has illuminated the central role of LAL in lipid metabolism and has been investigated for its therapeutic potential in conditions like Niemann-Pick type C disease. However, a comprehensive understanding of its cellular effects requires acknowledging its impact beyond LAL inhibition, including significant off-target activities that influence neutral lipid hydrolysis. This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Core Mechanism of Action and Off-Target Effects

This compound is a competitive inhibitor of LAL with a reported IC50 of 68 nM for the purified human enzyme. It effectively blocks the LAL-mediated breakdown of lipids, leading to the accumulation of cholesteryl esters and triglycerides within lysosomes. While highly selective against pancreatic and lipoprotein lipases, this compound exhibits significant off-target inhibition of several cytosolic neutral lipid hydrolases, a crucial consideration for interpreting experimental outcomes.

Quantitative Data: Enzyme Inhibition by this compound